4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone
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Overview
Description
4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
Benzaldehyde derivatives: Compounds with similar structural features and reactivity.
Uniqueness
4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial contexts .
Properties
Molecular Formula |
C26H40N6 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C26H40N6/c1-7-31(8-2)25-15-11-23(12-16-25)21-27-29(5)19-20-30(6)28-22-24-13-17-26(18-14-24)32(9-3)10-4/h11-18,21-22H,7-10,19-20H2,1-6H3/b27-21+,28-22+ |
InChI Key |
HHQKHCBLIXHWBX-GPAWKIAZSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)/C=N/N(CCN(/N=C/C2=CC=C(C=C2)N(CC)CC)C)C)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN(C)CCN(C)N=CC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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